![molecular formula C13H16N4S2 B2849996 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione CAS No. 849414-07-9](/img/structure/B2849996.png)
3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione: is a complex organic compound that combines the structural features of benzotriazole and thiazolidine. Benzotriazole is known for its versatile applications in various fields, including medicinal chemistry and material sciences . Thiazolidine derivatives are also significant due to their biological activities and synthetic utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione typically involves the reaction of 1H-benzotriazole with a suitable butyl halide to form the benzotriazolyl butyl intermediate. This intermediate is then reacted with thiazolidine-2-thione under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a dihydrobenzotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and have been studied for their antimicrobial properties .
Medicine: Medicinal chemistry applications include the development of new drugs with potential anticancer, antiviral, and antibacterial activities .
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and UV stabilizers .
作用机制
The mechanism of action of 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione involves its interaction with biological targets through non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, while the thiazolidine ring can interact with metal ions or other active sites . These interactions can inhibit enzyme activity or disrupt biological pathways, leading to the compound’s observed biological effects .
相似化合物的比较
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used in organic synthesis.
1H-Benzotriazole-1-methanol: Known for its use as a corrosion inhibitor and in material sciences.
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Widely used in peptide synthesis.
Uniqueness: 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione is unique due to its combined structural features of benzotriazole and thiazolidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
属性
IUPAC Name |
3-[1-(benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c1-2-5-12(16-8-9-19-13(16)18)17-11-7-4-3-6-10(11)14-15-17/h3-4,6-7,12H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPTWJZGOVDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1CCSC1=S)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
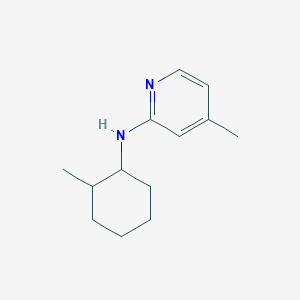
![N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2849917.png)
![ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2849919.png)
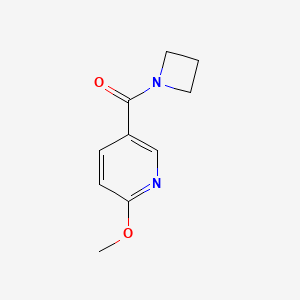
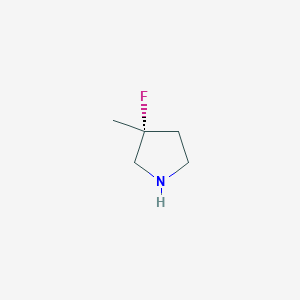
![8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid](/img/structure/B2849922.png)
![rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride, cis](/img/new.no-structure.jpg)
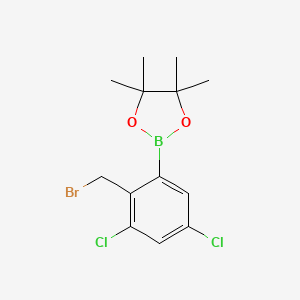
![2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE](/img/structure/B2849930.png)
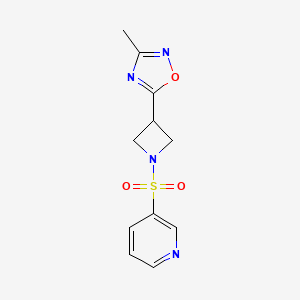
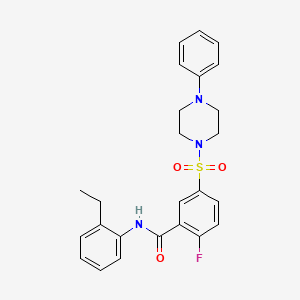
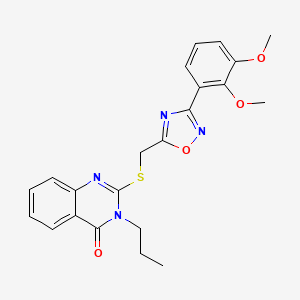
![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)
